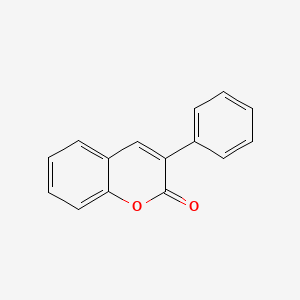

3-Phenylcoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)17-15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDSXZLYIKESML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241860 | |

| Record name | 3-Phenyl-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955-10-2 | |

| Record name | 3-Phenylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000955102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylcoumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV24YNY4AU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Topic: 3-Phenylcoumarin Natural Sources and Isolation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylcoumarins represent a privileged scaffold in medicinal chemistry, structurally resembling isoflavones and resveratrol, and exhibiting a wide array of pharmacological activities.[1][2][3] Their natural occurrence, primarily within the plant kingdom, presents a rich resource for the discovery of novel therapeutic agents. This guide provides a comprehensive overview of the principal natural sources of 3-phenylcoumarins and delineates the technical methodologies for their extraction, isolation, and purification. The protocols described herein are grounded in established phytochemical principles, offering a self-validating framework for researchers. By explaining the causality behind experimental choices, this document serves as both a practical manual and a reference for the rational design of isolation strategies.

The Landscape of 3-Phenylcoumarins in Nature

3-Phenylcoumarins are secondary metabolites whose biosynthesis is linked to the phenylpropanoid pathway, a fundamental process in plants for producing a variety of phenolic compounds.[4] While they are distributed across several plant families, their prevalence is most pronounced within the Fabaceae (Leguminosae) family.[5][6][7][8] This family, one of the largest in the plant kingdom, is a well-established reservoir of isoflavonoids and related phenolics.[2][7][9]

Key Botanical Sources

The search for novel 3-phenylcoumarins is often directed at specific genera known for their production of these compounds. The rationale for targeting these sources is based on historical phytochemical studies that have successfully isolated and characterized numerous derivatives.

-

Genus Pterocarpus: This genus is a significant source of 3-phenylcoumarins and other flavonoids.[10][11][12] The heartwood of species like Pterocarpus soyauxii has yielded a series of compounds known as pterosonins.[1][2][5][10][11][13]

-

Genus Dalbergia: Commonly known as rosewoods, many species within this genus are valued for their timber and are rich in aromatic compounds, including isoflavonoids and related structures.[9][14][15][16]

-

Genus Glycyrrhiza (Licorice): Species such as Glycyrrhiza uralensis and Glycyrrhiza glabra are well-known in traditional medicine and have been identified as sources of glycycoumarin and licorylcoumarin.[1][5][13]

-

Other Noteworthy Sources: Bioactivity-guided isolation efforts have led to the discovery of unique 3-phenylcoumarins in a variety of other plants. For instance, Sphenostylisin A was isolated from the root bark of Sphenostylis marginata, and Mucodianin A was found in the vine stems of Mucuna birdwoodiana.[1][2][5]

Tabulated Summary of Natural Sources

The following table summarizes prominent examples of naturally occurring 3-phenylcoumarins, their botanical origins, and the specific plant part from which they were isolated.

| 3-Phenylcoumarin Derivative | Natural Source | Plant Family | Plant Part Used | References |

| Pterosonin F | Pterocarpus soyauxii | Fabaceae | Heartwood | [1][2][10][11][13] |

| Sphenostylisin A | Sphenostylis marginata | Fabaceae | Root Bark | [1][2][5] |

| Mucodianin A | Mucuna birdwoodiana | Fabaceae | Vine Stems | [1][2][5] |

| Glycycoumarin | Glycyrrhiza uralensis / glabra | Fabaceae | Root | [1][5][13] |

| Licorylcoumarin | Glycyrrhiza uralensis / glabra | Fabaceae | Root | [1][5] |

| Selaginolide A | Selaginella rolandi-principis | Selaginellaceae | Whole Plant | [1][2][5] |

| 2′,4′-Dinitro-3-phenylcoumarin | Rhizophora mucronata | Rhizophoraceae | Not Specified | [1][2] |

A Technical Guide to Isolation and Purification

The successful isolation of 3-phenylcoumarins from complex plant matrices is a systematic process that hinges on the principles of solvent extraction and chromatography. The workflow is designed to first enrich the target compounds from the crude biomass and subsequently separate them into individual, pure constituents.

Diagram: General Isolation Workflow

Sources

- 1. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fabaceae - Wikipedia [en.wikipedia.org]

- 8. Fabaceae or Leguminosae Family, Legume, Pea and Bean Family Species, Southwest Desert Flora [southwestdesertflora.com]

- 9. phcogrev.com [phcogrev.com]

- 10. researchgate.net [researchgate.net]

- 11. Flavonoids and 3-arylcoumarin from Pterocarpus soyauxii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. grokipedia.com [grokipedia.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Identification of Three Dalbergia Species Based on Differences in Extractive Components - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dalbergia - Wikipedia [en.wikipedia.org]

- 16. Differences in Chemical Constituents between Dalbergia oliveri Heartwood and Sapwood and Their Effect on Wood Color - PMC [pmc.ncbi.nlm.nih.gov]

The 3-Phenylcoumarin Scaffold: A Privileged Structure in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a class of benzopyrone-containing heterocyclic compounds, are ubiquitous in nature and form the backbone of numerous molecules with significant pharmacological relevance.[1][2] Within this broad family, the 3-phenylcoumarin scaffold has emerged as a particularly "privileged structure" in medicinal chemistry.[3][4] This distinction arises from its remarkable versatility and the diverse array of biological activities its derivatives have demonstrated, ranging from anticancer and antioxidant to antimicrobial and anti-inflammatory effects.[1][4][5] Structurally, 3-phenylcoumarins can be viewed as hybrids of coumarin and resveratrol or as isosteres of isoflavones, suggesting a basis for their wide-ranging bioactivities.[6] This guide provides a technical deep-dive into the core biological activities of this compound derivatives, focusing on their mechanisms of action, structure-activity relationships, and the key experimental protocols used for their evaluation.

Core Biological Activities of this compound Derivatives

The therapeutic potential of 3-phenylcoumarins is extensive, with research consistently highlighting four primary areas of activity.[4][5] The pharmacological effects are highly dependent on the substitution patterns on both the coumarin nucleus and the appended phenyl ring.[4][5]

Anticancer Activity

The this compound scaffold is a promising foundation for the development of novel anticancer agents.[1][3][4] Derivatives have been shown to inhibit cell growth and proliferation across various human cancer cell lines, including breast, lung, prostate, and liver cancers.[4][5][7][8]

Mechanisms of Action: The anticancer effects of these compounds are multifaceted and involve several key cellular pathways:[9]

-

Induction of Apoptosis: Many derivatives trigger programmed cell death by modulating the expression of pro-apoptotic proteins like Bax and caspases, and down-regulating anti-apoptotic proteins such as Bcl-2.[10] For instance, 6-methoxy-7-hydroxy-3-(4'-hydroxyphenyl)coumarin was found to induce apoptosis and cause cell cycle deregulation in leukemia cells.[7][11]

-

Cell Cycle Arrest: Proliferation of cancer cells can be halted by inducing cell cycle arrest, commonly at the G1 or G2/M phases, often through the inhibition of cyclin-dependent kinases (CDKs).[10]

-

Kinase Inhibition: Certain derivatives act as potent inhibitors of critical signaling kinases. For example, some hybrids have been shown to dually inhibit EGFR and PI3K, disrupting the entire EGFR/PI3K/Akt/mTOR signaling cascade, which is crucial for cancer cell growth and survival.[8]

-

Modulation of Oxidative Stress: 3-Phenylcoumarins can exhibit pro-oxidant properties in the tumor microenvironment, increasing reactive oxygen species (ROS) to levels that trigger cancer cell-specific apoptosis.[9]

Structure-Activity Relationship (SAR) Insights:

-

Hydroxylation, particularly ortho-dihydroxy groups on the A ring, has been shown to enhance antiproliferative activity.[7][11]

-

The presence of specific substituents like a 4-nitrophenyl group or acetoxy groups at positions C-7 and C-8 can confer significant activity against prostate cancer cells.[8]

-

Molecular hybridization, such as combining the coumarin scaffold with an acrolein moiety, has yielded derivatives with potent, selective cytotoxicity against cancer cells over normal cells.[12]

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Reported Activity (IC50/CC50) | Proposed Mechanism of Action | Reference |

| 6-methoxy-7-hydroxy-3-(4'-hydroxyphenyl)coumarin | HL-60 (Leukemia) | Potent Antiproliferative Agent | Induction of apoptosis, cell cycle deregulation | [7] |

| 7,8-dihydroxy-3-(4-nitrophenyl)-coumarin | HepG2 (Liver) | Strong Cytotoxicity | S phase cell cycle block, ROS-independent cell death | [5] |

| 7,8-diacetoxy-3-(4-nitrophenyl)coumarin | PC-3 (Prostate) | CC50 = 18.2 µM | Disruption of cell-cycle progression | [8] |

| Compound 6e (a 3-(coumarin-3-yl)-acrolein derivative) | KB (Oral Epidermoid) | IC50 = 0.39 ± 0.07 µM | Induction of mitochondria-dependent apoptosis via PI3K/AKT pathway | [12] |

Antioxidant Activity

Many this compound derivatives are potent antioxidants, capable of mitigating the damaging effects of oxidative stress, a key factor in numerous chronic diseases.[6][13] Their efficacy is often evaluated by their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH).[6][14]

Mechanisms of Action: The primary mechanism involves the donation of a hydrogen atom or an electron from the coumarin derivative (especially from hydroxyl groups) to neutralize free radicals.[14] This process converts the highly reactive radical into a more stable, non-radical form, thereby terminating the oxidative chain reaction.[14]

Structure-Activity Relationship (SAR) Insights:

-

The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups are critical.[6][13] For example, 2′- or 4′-methoxy derivatives of 4-hydroxy-3-phenylcoumarins show higher radical scavenging capacity than the parent 4-hydroxycoumarin.[6][13]

-

Polyhydroxylated derivatives are particularly effective. 8-hydroxy-3-(4′-hydroxyphenyl)coumarin demonstrated a remarkable 100% capacity for scavenging hydroxyl radicals and over 65% for DPPH radicals.[6][13]

Antimicrobial Activity

The this compound scaffold has also served as a template for developing agents with significant antibacterial and antifungal properties.[6] These compounds have shown activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.[6][15]

Mechanisms of Action: While the exact mechanisms are still under investigation for many derivatives, it is believed that they may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial DNA replication.

Structure-Activity Relationship (SAR) Insights:

-

Nitro or amino groups on the scaffold can confer antibacterial activity against strains like Staphylococcus aureus.[6]

-

Substitutions at position 4, such as a (4-benzylpiperazin-1-yl)propoxy group, have been shown to yield significant antibacterial and antifungal activity.[6]

-

The presence of trifluoromethyl (CF3) and hydroxyl (OH) substituents has been correlated with enhanced antibacterial activity against food-poisoning bacteria.[16]

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Compound/Derivative | Target Organism(s) | Activity Metric (MIC) | Reference |

| Nitro/amino derivatives | Staphylococcus aureus | Comparable to ampicillin | [6] |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Bacillus cereus, S. aureus | 1.5 mM | [16] |

| 7-hydroxy-4-trifluoromethylcoumarin | Enterococcus faecium | 1.7 mM | [16] |

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and 3-phenylcoumarins have demonstrated promising anti-inflammatory effects.[3][5]

Mechanisms of Action:

-

Inhibition of Inflammatory Mediators: Certain derivatives can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in activated macrophages.[6]

-

Enzyme Inhibition: A significant mechanism is the inhibition of enzymes like lipoxygenases (LOX), which are involved in the biosynthesis of pro-inflammatory leukotrienes.[6][17]

-

Modulation of Neutrophil Activity: Some derivatives can modulate the oxidative burst in neutrophils stimulated by immune complexes, thereby reducing the release of damaging reactive oxygen species (ROS) at sites of inflammation.[5][18][19]

Structure-Activity Relationship (SAR) Insights:

-

A 6-Bromo-8-methoxy-3-(3′-methoxyphenyl)coumarin derivative showed potent nitric oxide production inhibitory activity with an IC50 of 6.9 μM.[6]

-

Hydroxylated compounds, particularly those with 6,7-disubstitution patterns, are more effective at down-modulating neutrophil oxidative metabolism than their 5,7-disubstituted or acetylated counterparts.[5]

Key Experimental Protocols

The evaluation of the biological activities of this compound derivatives relies on a suite of standardized and robust in vitro assays. As a Senior Application Scientist, it is critical to understand not just the steps, but the causality behind the protocol design.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

Purpose: To determine the concentration at which a compound reduces the viability of a cancer cell population by 50% (IC50), providing a quantitative measure of its cytotoxic potential.[20][21]

Causality: This colorimetric assay is based on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), a yellow soluble compound, into a purple, insoluble formazan product.[22] The amount of formazan produced is directly proportional to the number of viable cells.[22]

Detailed Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).[3]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO diluted in medium) and an untreated control.[3]

-

Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) to allow the compounds to exert their cytotoxic effects.[3]

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.[3][22]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[3]

}

Workflow for the MTT Cell Viability Assay.

Protocol 2: DPPH Radical Scavenging Assay

Purpose: To evaluate the in vitro antioxidant potential of a compound by measuring its ability to scavenge the DPPH free radical.[14][23]

Causality: DPPH is a stable free radical with a deep violet color due to its unpaired electron, showing a characteristic absorbance maximum around 517 nm.[14][24] When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the pale yellow diphenylpicrylhydrazine, causing the violet color to fade.[14][24] The degree of discoloration is directly proportional to the scavenging activity of the antioxidant.[14]

Detailed Methodology:

-

Reagent Preparation: Prepare a stock solution of the this compound derivatives (e.g., 1 mg/mL) in a suitable solvent like methanol or ethanol. Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). The DPPH solution should be freshly prepared and kept in the dark.[23]

-

Reaction Setup: In a 96-well plate, add a specific volume of the test compound at various concentrations to different wells.[23]

-

Initiate Reaction: Add a set volume of the DPPH working solution to each well to initiate the reaction. Include a positive control (e.g., ascorbic acid or Trolox) and a blank control (methanol + DPPH).[23]

-

Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[23]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[23]

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100.[14] Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound. The IC50 value (concentration required to scavenge 50% of DPPH radicals) can be determined from a dose-response curve.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Purpose: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[25][26] This is a quantitative method to assess antimicrobial susceptibility.[26]

Causality: This method relies on exposing a standardized inoculum of bacteria to serial dilutions of the antimicrobial compound in a liquid growth medium.[25][26] If the compound is effective at a certain concentration, it will inhibit microbial growth, and the broth in the well will remain clear. If it is ineffective, the bacteria will multiply, causing the broth to become turbid.[26]

Detailed Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL).[27][28]

-

Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound derivative in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[26]

-

Inoculation: Inoculate each well with the standardized bacterial suspension, resulting in a final concentration of approx. 5 x 10⁵ CFU/mL.[27]

-

Controls: Include essential controls: a growth control (broth + inoculum, no compound), a sterility control (broth only), and a positive control with a known antibiotic.[26]

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[25]

-

Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[26]

Mechanisms of Action & Signaling Pathways

Understanding the molecular targets is paramount in drug development. 3-Phenylcoumarins often exert their effects by modulating complex signaling pathways. A key example in cancer is the induction of apoptosis through the intrinsic (mitochondrial) pathway.

}

Intrinsic apoptosis pathway modulated by 3-phenylcoumarins.

As depicted, certain derivatives can inhibit the PI3K/Akt survival pathway.[12] This leads to the downregulation of anti-apoptotic proteins like Bcl-2. The subsequent imbalance allows pro-apoptotic proteins like Bax and Bak to permeabilize the mitochondrial outer membrane, releasing cytochrome c. This event triggers the activation of a caspase cascade, starting with caspase-9 and culminating in the activation of effector caspases like caspase-3, which execute the final stages of apoptosis.[8]

Conclusion and Future Perspectives

The this compound scaffold is unequivocally a cornerstone in the search for new therapeutic agents. Its derivatives possess a remarkable spectrum of biological activities, with particularly strong evidence supporting their potential as anticancer, antioxidant, antimicrobial, and anti-inflammatory drugs. The pharmacological profile of these compounds is intricately linked to their substitution patterns, a relationship that continues to be explored through structure-activity relationship studies to optimize potency and selectivity.

Future research should focus on several key areas:

-

Mechanism Deconvolution: While primary pathways have been identified, a deeper understanding of the specific molecular targets and off-target effects is necessary.

-

In Vivo Efficacy and Safety: The majority of studies are conducted in vitro. A critical next step is the rigorous evaluation of promising lead compounds in relevant preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.[20][21]

-

Combinatorial Chemistry and Hybridization: The scaffold is ripe for further modification. Designing novel libraries and creating hybrids with other known pharmacophores could lead to compounds with enhanced, synergistic, or entirely new activities.

-

Drug Delivery: Addressing potential issues of bioavailability and solubility through advanced drug delivery formulations will be crucial for translating these promising compounds into clinical candidates.

References

-

Rauhamäki, S., Postila, P. A., Aulaskari, P., Leppänen, J., Rinne, V. M., Yli-Kauhaluoma, J., ... & Pentikäinen, O. T. (2018). Structure-Activity Relationship Analysis of this compound-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 41. [Link]

-

Wikipedia contributors. (2023). Broth microdilution. Wikipedia, The Free Encyclopedia. [Link]

-

MI - Microbiology. (n.d.). Broth Microdilution. [Link]

-

Aryal, S. (2022). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

-

Al-Warhi, T., Rizvi, S. U. M. D., & El-Tajory, J. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Molecules, 26(22), 6755. [Link]

-

Al-Warhi, T., Rizvi, S. U. M. D., & El-Tajory, J. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry. Encyclopedia.pub. [Link]

-

Wang, Y., Chen, J., Wang, D., & Li, Y. (2022). Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. Journal of the Serbian Chemical Society, 87(4), 435-455. [Link]

-

Rauhamäki, S., Postila, P. A., Aulaskari, P., Leppänen, J., Rinne, V. M., Yli-Kauhaluoma, J., ... & Pentikäinen, O. T. (2018). Structure-Activity Relationship Analysis of this compound-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 41. [Link]

-

ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. [Link]

-

Semantic Scholar. (n.d.). Structure-Activity Relationship Analysis of this compound-Based Monoamine Oxidase B Inhibitors. [Link]

-

Yang, C. L., Liu, Y. Y., Wu, T. Y., & Wang, C. J. (2011). Synthesis and biological evaluation of hydroxylated 3-phenylcoumarins as antioxidants and antiproliferative agents. Bioorganic & Medicinal Chemistry Letters, 21(21), 6420-6425. [Link]

-

ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]

-

Weisenthal, L. M. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncoscience, 2(6), 553-563. [Link]

-

Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]

-

Gontijo, M. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

-

Rauhamäki, S., Postila, P. A., Aulaskari, P., Leppänen, J., Rinne, V. M., Yli-Kauhaluoma, J., ... & Pentikäinen, O. T. (2018). Structure-Activity Relationship Analysis of this compound-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 41. [Link]

-

Budach, W., & Stuschke, M. (2002). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Tumor Models in Cancer Research (pp. 515-533). Humana Press. [Link]

-

ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]

-

ResearchGate. (n.d.). Structure-activity relationship (SAR) analysis of the this compound derivatives. [Link]

-

Wang, Y., Chen, J., Wang, D., & Li, Y. (2022). Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. Journal of the Serbian Chemical Society, 87(4), 435-455. [Link]

-

Thangaraj, K., & Balasubramanian, B. (2020). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science, 10(1), 133-143. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). The Antioxidant Activity of New Coumarin Derivatives. Molecules, 17(5), 5713-5723. [Link]

-

Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205. [Link]

-

Andrade, L. N., de Oliveira, D. M., de Faria, F. S., da Silva, C. C., de Oliveira, V. L., & da Silva, M. S. (2013). This compound derivatives selectively modulate different steps of reactive oxygen species production by immune complex-stimulated human neutrophils. International immunopharmacology, 17(4), 1151-1158. [Link]

-

JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. YouTube. [Link]

-

ResearchGate. (n.d.). This compound derivatives selectively modulate different steps of reactive oxygen species production by immune complex-stimulated human neutrophils. [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of hydroxylated 3-phenylcoumarins as antioxidants and antiproliferative agents. [Link]

-

Rauhamäki, S., Leppänen, J., Postila, P. A., Niinivehmas, S., Kortet, S., Pasonen-Seppänen, S., ... & Pentikäinen, O. T. (2024). TRPA1 Inhibition Effects by this compound Derivatives. ACS Omega. [Link]

-

Musielak, B., & Pospiech, E. (2023). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. International Journal of Molecular Sciences, 24(22), 16422. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Chen, J., & Wang, D. (2023). Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers in Pharmacology, 14, 1149725. [Link]

-

Al-Khafaji, K. A. A., & Al-Amiery, A. A. (2023). Antibacterial, antifungal, and antioxidant profiling of novel coumarin derivatives. Journal of Medicinal and Pharmaceutical Chemistry Research, 5(2), 1-8. [Link]

-

Kim, J. H., & Lee, J. H. (2022). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). Molecules, 27(19), 6296. [Link]

-

Pospiech, E., & Musielak, B. (2023). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. International Journal of Molecular Sciences, 24(13), 11181. [Link]

-

Bayazeed, A., & El-Kalyoubi, S. (2022). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Molecules, 27(19), 6542. [Link]

-

ResearchGate. (n.d.). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. [Link]

-

Czeleń, P., Anouar, E. H., Atmani, D., Czeleń, B., & Mótyán, G. (2022). Investigation of Antimicrobial and Anti-Inflammatory Efficacy of Newly Synthesized Pyrogallol-Coumarin Hybrids: In Vitro and In Silico Studies. Antibiotics, 11(11), 1621. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of hydroxylated 3-phenylcoumarins as antioxidants and antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Investigation of Antimicrobial and Anti-Inflammatory Efficacy of Newly Synthesized Pyrogallol-Coumarin Hybrids: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound derivatives selectively modulate different steps of reactive oxygen species production by immune complex-stimulated human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. iv.iiarjournals.org [iv.iiarjournals.org]

- 22. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 23. acmeresearchlabs.in [acmeresearchlabs.in]

- 24. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Broth microdilution - Wikipedia [en.wikipedia.org]

- 26. Broth Microdilution | MI [microbiology.mlsascp.com]

- 27. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 28. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

3-phenylcoumarin scaffold in medicinal chemistry

An In-Depth Technical Guide to the 3-Phenylcoumarin Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2][3] Structurally, it can be viewed as an isostere of an isoflavone or a hybrid of coumarin and resveratrol, molecules renowned for their diverse pharmacological profiles.[4][5] This guide provides a comprehensive exploration of the this compound core, detailing its synthetic pathways, diverse biological activities, mechanisms of action, and critical structure-activity relationships (SAR). By synthesizing technical data with mechanistic insights, this document serves as a vital resource for professionals engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

The Architectural Significance of the this compound Scaffold

The unique arrangement of the this compound scaffold, featuring a phenyl group at the C-3 position of the coumarin (2H-1-benzopyran-2-one) core, imparts a specific three-dimensional geometry that facilitates interactions with a wide array of biological macromolecules.[1][6] This structural versatility allows for modifications at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.[2] Its structural similarity to steroid hormones, particularly estrogens, further broadens its potential for biological interaction.[4][5] The inherent properties of this scaffold have made it a focal point for the development of agents targeting a spectrum of diseases, from cancer to neurodegenerative disorders.[7][8]

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of the this compound scaffold is well-established, with several reliable methods available to medicinal chemists. The most prevalent and direct approaches involve the construction of the coumarin bicyclic system from appropriately substituted precursors.[1][8][9]

The Perkin Reaction: A Classic and Versatile Approach

The Perkin reaction is a cornerstone for synthesizing this compound derivatives.[8][9][10] This reaction typically involves the condensation of a substituted salicylaldehyde (an o-hydroxybenzaldehyde) with a phenylacetic acid in the presence of a base, such as anhydrous potassium acetate, and acetic anhydride.[11] The versatility of this method allows for the introduction of a wide range of substituents on both the salicylaldehyde and the phenylacetic acid, providing access to a diverse library of this compound analogues.

A general workflow for the synthesis of hydroxylated 3-phenylcoumarins via the Perkin reaction is outlined below:

Caption: Summary of key structure-activity relationships.

Experimental Protocols

To ensure the practical applicability of this guide, detailed methodologies for a key synthesis and a fundamental biological assay are provided.

Synthesis of 6-methoxy-7-hydroxy-3-(4'-hydroxyphenyl)coumarin[10]

This protocol is a representative example of a Perkin reaction for synthesizing a biologically active hydroxylated this compound.

-

Reactant Mixture: Combine 2-hydroxy-4-methoxy-5-hydroxybenzaldehyde (1 eq.), 4-hydroxyphenylacetic acid (1 eq.), anhydrous potassium acetate (2 eq.), and acetic anhydride (5 eq.) in a round-bottom flask.

-

Reaction: Heat the mixture at 180°C for 5 hours with constant stirring.

-

Work-up: After cooling to room temperature, add water to the reaction mixture and stir for 30 minutes.

-

Filtration and Washing: Filter the resulting precipitate and wash thoroughly with water to obtain the crude acetoxy intermediate.

-

Hydrolysis: Suspend the crude intermediate in a mixture of methanol and concentrated hydrochloric acid (10:1 v/v).

-

Reflux: Heat the suspension to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

-

Isolation: Cool the reaction mixture, and collect the precipitated product by filtration.

-

Purification: Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure hydroxylated this compound.

Anticancer Activity: MTT Cell Viability Assay[7]

This protocol describes a standard colorimetric assay to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., HL-60) in a 96-well microtiter plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test this compound compounds in the cell culture medium. Add 100 µL of these dilutions to the respective wells and incubate for 48-72 hours. Include wells with untreated cells as a negative control and a known anticancer drug as a positive control.

-

MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold remains a highly valuable and versatile platform in medicinal chemistry. Its synthetic accessibility and the broad spectrum of biological activities associated with its derivatives ensure its continued relevance in drug discovery. Future research will likely focus on the synthesis of novel hybrid molecules, combining the this compound core with other pharmacophores to create multifunctional drugs with improved potency and selectivity. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic profiles of these compounds will be essential for their successful translation into clinical candidates. The continued exploration of this privileged scaffold holds immense promise for the development of next-generation therapeutics for a range of human diseases.

References

M[1]atos, M. J., Uriarte, E., & Santana, L. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Molecules, 26(21), 6755. [Link]

[7] S[10]hih, C. H., et al. (2011). Synthesis and biological evaluation of hydroxylated 3-phenylcoumarins as antioxidants and antiproliferative agents. Bioorganic & Medicinal Chemistry, 19(21), 6339-6346. [Link]

[10] M[4]atos, M. J., Uriarte, E., & Santana, L. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry. Encyclopedia.pub. [Link]

[4] M[2]atos, M. J., Uriarte, E., & Santana, L. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. PMC - PubMed Central. [Link]

[2] L[8]iu, Y., et al. (2022). Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1234-1253. [Link]

[8] S[12]anna, M., et al. (2018). Structure-Activity Relationship Analysis of this compound-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 41. [Link]

[12][13] M[3]atos, M. J., Uriarte, E., & Santana, L. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. PubMed. [Link]

[3] N[14]iinivehmas, S., et al. (2021). Inhibitory profiles of the this compound compounds. ResearchGate. [Link]

[14] M[5]atos, M. J., Uriarte, E., & Santana, L. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. ResearchGate. [Link]

[5] L[9]iu, Y., et al. (2022). Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. PubMed Central. [Link]

[9] R[15]esearchGate. (2018). Structure-activity relationship (SAR) analysis of the this compound derivatives. ResearchGate. [Link]

[15] A[16]ndrade, L. N., et al. (2014). This compound derivatives selectively modulate different steps of reactive oxygen species production by immune complex-stimulated human neutrophils. International Immunopharmacology, 18(2), 266-273. [Link]

[16] W[17]ikipedia. (n.d.). This compound. Wikipedia. [Link]

[17] S[18]anna, M., et al. (2018). Structure-Activity Relationship Analysis of this compound-Based Monoamine Oxidase B Inhibitors. PubMed. [Link]

[18] C[19]zerwińska, M. E., et al. (2023). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. PMC - NIH. [Link]

[19] R[6]esearchGate. (2021). One of the synthetic routes to obtain 3-phenylcoumarins: construction of the coumarin from o-hydroxybenzenecarbonyls. ResearchGate. [Link]

[6] G[11]lisic, B., & Djordjevic, S. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 26(19), 5919. [Link]

[11] N[20]iinivehmas, S., et al. (2024). TRPA1 Inhibition Effects by this compound Derivatives. ACS Omega, 9(28), 31633-31641. [Link]

[20] S[21]ashidhara, K. V., et al. (2014). Synthesis and evaluation of new this compound derivatives as potential antidepressant agents. Bioorganic & Medicinal Chemistry Letters, 24(20), 4876-4880. [Link]

[21] K[22]aur, R., & Singh, R. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry, 14(12), 2329-2384. [Link]

[23] H[24]an, L., et al. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers in Oncology, 10, 582283. [Link]

[24] S[25]ingh, M., et al. (2022). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Molecules, 27(19), 6649. [Link]

[25] A[26]l-Warhi, T., et al. (2022). Recent Developments on Coumarin Hybrids as Antimicrobial Agents. PMC. [Link]

[26] Z[27]ogogianni, A., et al. (2022). Synthesis, Bioactivity, Pharmacokinetic and Biomimetic Properties of Multi-Substituted Coumarin Derivatives. Molecules, 27(15), 4995. [Link]

[27] P[28]urandare, D., et al. (2024). Synthesis, Molecular Modeling and Cytotoxicity Study of New 3-Phenyl Coumarin Derivatives against in vitro Cell Lines. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of hydroxylated 3-phenylcoumarins as antioxidants and antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Structure-Activity Relationship Analysis of this compound-Based Monoamine Oxidase B Inhibitors [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. This compound derivatives selectively modulate different steps of reactive oxygen species production by immune complex-stimulated human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound - Wikipedia [en.wikipedia.org]

- 18. Structure-Activity Relationship Analysis of this compound-Based Monoamine Oxidase B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis and evaluation of new this compound derivatives as potential antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 25. mdpi.com [mdpi.com]

- 26. Recent Developments on Coumarin Hybrids as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

The Structure-Activity Relationship of 3-Phenylcoumarin Compounds: A Technical Guide for Drug Discovery

Introduction: The 3-Phenylcoumarin Scaffold - A Privileged Structure in Medicinal Chemistry

The this compound scaffold, a unique structural motif resulting from the fusion of a coumarin core with a phenyl ring at the 3-position, has emerged as a "privileged structure" in the field of medicinal chemistry.[1][2] This designation stems from its remarkable ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[1][3][4] Structurally, 3-phenylcoumarins can be considered isosteres of isoflavones, where the carbonyl group is shifted from position 4 to position 2 of the pyran ring.[2] They also share structural similarities with resveratrol, a well-known natural phenol, positioning them as intriguing hybrid molecules.[2] The versatility of the this compound scaffold, with its multiple sites amenable to chemical modification, has captivated researchers, leading to the synthesis and evaluation of a vast library of derivatives.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound compounds, offering insights into the molecular features that govern their biological effects and providing a framework for the rational design of future therapeutic agents.

Core Biological Activities and Structure-Activity Relationships

The pharmacological potential of 3-phenylcoumarins is extensive, with significant research focused on their anticancer, neuroprotective (particularly as Monoamine Oxidase inhibitors), anti-inflammatory, and enzyme inhibitory activities.[1][3][4] The following sections will delve into the specific SAR for each of these key areas.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

This compound derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][4] The antiproliferative activity of these compounds is intricately linked to the substitution patterns on both the coumarin nucleus and the 3-phenyl ring.

Key SAR Insights for Anticancer Activity:

-

Hydroxylation and Methoxylation: The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups play a crucial role. For instance, the introduction of ortho-hydroxy-methoxy groups or ortho-dihydroxy groups on the aromatic A-ring of the coumarin scaffold has been shown to enhance antiproliferative activity.[5][6] Interestingly, a 6-methoxy-7-hydroxy-3-(4'-hydroxyphenyl)coumarin derivative was identified as a potent antiproliferative agent that acts by deregulating the cell cycle and inducing apoptosis, despite exhibiting poor antioxidant activity.[5][6]

-

Halogenation: The incorporation of halogen atoms, such as chlorine or bromine, can significantly influence anticancer potency. For example, the substitution of a piperidine ring was found to be beneficial for activity against MCF-7 breast cancer cells, while replacing it with other amines led to a loss of activity.[7]

-

Amine Substituents: The nature and position of amine-containing side chains are critical. A series of 3-aryl-4-anilino/aryloxy-2H-chromen-2-one analogues were synthesized, with one compound emerging as a potent candidate against the MCF-7 breast cancer cell line. The structure-activity relationship revealed that a piperidine ring was beneficial for activity.[7]

Quantitative Data Summary: Anticancer Activity of Selected this compound Derivatives

| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 6-methoxy-7-hydroxy-3-(4'-hydroxyphenyl)coumarin | 6-OCH3, 7-OH, 4'-OH | HL-60 | Potent | [5] |

| 3-Aryl-4-anilino-2H-chromen-2-one derivative | Piperidine substitution | MCF-7 | 7.06 | [7] |

| 3H-benzo[f]chromen-3-one derivative | Piperidine linked | MCF-7 | 0.83 | [7] |

Neuroprotective Effects: Potent and Selective Monoamine Oxidase (MAO) Inhibition

A significant area of investigation for 3-phenylcoumarins is their potential in treating neurodegenerative diseases, primarily through the inhibition of monoamine oxidases (MAO-A and MAO-B).[2][8] MAO-B inhibitors are of particular interest for their potential to alleviate symptoms of Parkinson's disease.[8]

Key SAR Insights for MAO Inhibition:

-

Methyl and Halogen Substitutions: Simple substitutions with methyl groups have led to highly potent and selective MAO-B inhibitors. For instance, 6-methyl-3-(p-tolyl)coumarin and 8-methyl-3-(p-tolyl)coumarin have shown IC50 values in the picomolar and low nanomolar range, respectively.[2] The presence of a chlorine atom at the 6-position of 4-hydroxy-3-phenylcoumarins improves both inhibitory activity and selectivity for MAO-B.[2]

-

Methoxy and Hydroxyl Groups: The addition of methoxy, hydroxyl, and acetoxy groups to the 3-arylcoumarin ring can promote MAO-B inhibition.[3] A 3-(4′-Methoxyphenyl)coumarin derivative demonstrated strong MAO-B inhibitory activity with high selectivity over MAO-A.[2]

-

Positional Isomerism: The position of substituents on the 3-phenyl ring is critical. Para- and meta-substituted derivatives tend to inhibit MAO-B more strongly than their ortho-substituted counterparts.[3]

Quantitative Data Summary: MAO-B Inhibition by Selected this compound Derivatives

| Compound | Substitution Pattern | Target | IC50 | Reference |

| 6-methyl-3-(p-tolyl)coumarin | 6-CH3, 4'-CH3 on phenyl | MAO-B | 308 pM | [2] |

| 8-methyl-3-(p-tolyl)coumarin | 8-CH3, 4'-CH3 on phenyl | MAO-B | 4.51 nM | [2] |

| 6-chloro-3-(3′-methoxyphenyl)coumarin | 6-Cl, 3'-OCH3 on phenyl | MAO-B | 1 nM | [2] |

| 3-(4′-Methoxyphenyl)coumarin derivative | 4'-OCH3 on phenyl | MAO-B | 3.0 nM | [2] |

Xanthine Oxidase (XO) Inhibition: A Target for Gout and Oxidative Stress

3-Phenylcoumarins have also been identified as potent inhibitors of xanthine oxidase (XO), a key enzyme in purine metabolism that produces uric acid and reactive oxygen species (ROS).[9] Inhibition of XO is a therapeutic strategy for managing gout and conditions associated with oxidative stress.

Key SAR Insights for XO Inhibition:

-

Hydroxylation Pattern: The presence of hydroxyl groups at positions 5 and 7 of the coumarin scaffold is a key feature for potent XO inhibition.[9]

-

Halogenation on the Phenyl Ring: The introduction of a bromine atom on the 3-phenyl ring dramatically increases XO inhibitory activity. 3-(3'-Bromophenyl)-5,7-dihydroxycoumarin was found to be an extremely potent XO inhibitor, significantly more so than the reference drug allopurinol.[9] The change from a hydroxyl group to a bromine at the same position on the phenyl ring resulted in a substantial increase in activity.[9]

Quantitative Data Summary: Xanthine Oxidase Inhibition

| Compound | Substitution Pattern | Target | IC50 | Reference |

| 3-(3'-Bromophenyl)-5,7-dihydroxycoumarin | 5,7-di-OH, 3'-Br on phenyl | XO | 91 nM | [9] |

| 3-(4'-bromothien-2'-yl)-5,7-dihydroxycoumarin | 5,7-di-OH, 4'-Br on thienyl | XO | 280 nM | [9] |

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of SAR studies, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of this compound compounds.

MTT Cell Viability Assay for Anticancer Activity

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, HL-60)

-

Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[1]

-

Compound Treatment: Prepare serial dilutions of the this compound test compounds in the cell culture medium. Treat the cells with these various concentrations and incubate for a specified period (e.g., 24, 48, or 72 hours).[1] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[1] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a plate reader at a wavelength of 570 nm.[1] A reference wavelength of 630 nm can be used for background subtraction.[1]

-

Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.[1] The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.[1]

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of MAO.

Materials:

-

MAO-A and MAO-B enzymes (recombinant or from tissue homogenates)

-

Substrate (e.g., kynuramine for a fluorometric assay)

-

Test compounds (this compound derivatives)

-

Assay buffer

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Assay Reaction Setup: In a 96-well plate, add the MAO enzyme and the test compound at various concentrations.[1] Pre-incubate for a short period to allow for inhibitor-enzyme interaction.[1]

-

Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.[1]

-

Incubation: Incubate the plate at 37°C for a specified time.[1]

-

Reaction Termination and Detection: Stop the reaction and measure the fluorescence of the product formed.[1] The amount of product is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Visualizing Key Concepts and Workflows

Diagrams are invaluable tools for illustrating complex relationships and processes. The following Graphviz diagrams depict the general workflow for SAR studies of this compound derivatives and a simplified representation of a signaling pathway they might modulate.

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: Simplified PI3K/Akt pathway, a potential target for anticancer 3-phenylcoumarins.

Conclusion and Future Directions

The this compound scaffold has unequivocally established its importance in medicinal chemistry, serving as a versatile platform for the development of potent and selective modulators of various biological targets. The structure-activity relationship studies highlighted in this guide underscore the critical role of substituent patterns in dictating the pharmacological profile of these compounds. Future research should continue to explore novel substitutions and derivatizations of the this compound core to enhance potency, selectivity, and pharmacokinetic properties. Advanced computational methods, such as quantitative structure-activity relationship (QSAR) and molecular docking, will be instrumental in guiding the rational design of next-generation this compound-based therapeutics. The continued investigation of this remarkable scaffold holds significant promise for addressing unmet medical needs in oncology, neurodegenerative disorders, and inflammatory diseases.

References

-

Synthesis and biological evaluation of hydroxylated 3-phenylcoumarins as antioxidants and antiproliferative agents. PubMed. [Link]

-

Synthesis and Biological Evaluation of Fluorinated this compound-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors. PubMed. [Link]

-

Design of 3‐Phenylcoumarins and 3‐Thienylcoumarins as Potent Xanthine Oxidase Inhibitors: Synthesis, Biological Evaluation, and Docking Studies. UniCA IRIS. [Link]

-

Synthesis and biological evaluation of hydroxylated 3-phenylcoumarins as antioxidants and antiproliferative agents. ResearchGate. [Link]

-

3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. PubMed Central. [Link]

-

Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. Taylor & Francis Online. [Link]

-

Structure-activity relationship (SAR) analysis of the this compound derivatives. ResearchGate. [Link]

-

Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. PubMed Central. [Link]

-

Synthesis and evaluation of new this compound derivatives as potential antidepressant agents. PubMed. [Link]

-

Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of hydroxylated 3-phenylcoumarins as antioxidants and antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. iris.unica.it [iris.unica.it]

The Pharmacological Landscape of Substituted 3-Phenylcoumarins: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Scaffold of 3-Phenylcoumarin

Substituted 3-phenylcoumarins represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Structurally, they can be considered hybrids of coumarin and resveratrol, or isosteres of isoflavones, where the carbonyl group is shifted from position 4 to 2 on the pyran ring.[1] This unique arrangement confers a wide spectrum of pharmacological activities, making the this compound nucleus a "privileged scaffold" in the design of novel therapeutic agents.[1][2] Their presence in various natural plant sources, coupled with the feasibility of diverse synthetic modifications, has opened up numerous avenues for exploring their therapeutic potential against a range of human diseases.[3][4]

This technical guide provides an in-depth exploration of the key pharmacological properties of substituted 3-phenylcoumarins, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. The content is tailored for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Neuroprotective Properties: Targeting Neurodegenerative Diseases

3-Phenylcoumarins have emerged as potent agents for combating neurodegenerative disorders like Alzheimer's and Parkinson's disease. Their neuroprotective effects are primarily attributed to their ability to inhibit key enzymes involved in the progression of these diseases and to interfere with pathological protein aggregation.[2]

Mechanism of Action: Dual Enzyme Inhibition and Anti-Aggregation

The primary mechanisms underlying the neuroprotective effects of 3-phenylcoumarins are:

-

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is a critical enzyme responsible for the degradation of neurotransmitters like dopamine.[1][5] Its inhibition can help alleviate symptoms of Parkinson's disease.[6][7] Numerous this compound derivatives have been identified as highly potent and selective MAO-B inhibitors, with some exhibiting IC₅₀ values in the low nanomolar and even picomolar range.[1][2]

-

Acetylcholinesterase (AChE) Inhibition: AChE breaks down the neurotransmitter acetylcholine, and its inhibition is a key strategy in Alzheimer's disease therapy.[8] Several 3-phenylcoumarins have demonstrated significant AChE inhibitory activity.[2][9] Kinetic studies have shown that some derivatives act as mixed-type inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[2]

-

Inhibition of β-Amyloid (Aβ) Aggregation: The aggregation of Aβ peptides into plaques is a hallmark of Alzheimer's disease.[10] Certain this compound derivatives have been shown to effectively block Aβ self-aggregation and protect neuronal cells from Aβ-induced cytotoxicity.[2][10][11] This anti-aggregation effect may be due to interference with the binding of Aβ to microglia receptors and interaction with aromatic residues within the hydrophobic core of the Aβ peptide.[12]

Structure-Activity Relationship (SAR) Insights

-

For MAO-B Inhibition:

-

Small substituents (e.g., methyl or chloro groups) at the C6 or C8 positions of the coumarin ring are favorable.[2]

-

Substitutions on the 3-phenyl ring are crucial for activity.[13] Meta and para positions are generally preferred over the ortho position.[2]

-

Electron-withdrawing groups like trifluoromethyl or trifluoromethoxy at the R6 position of the 3-phenyl ring can lead to highly potent inhibitors.[13]

-

The absence of a hydroxyl group at the C4 position of the coumarin ring generally results in higher MAO-B inhibitory activity.[2] For instance, 6-chloro-3-(3′-methoxyphenyl)coumarin (IC₅₀ = 1 nM) is significantly more active than its 4-hydroxylated counterpart.[2]

-

-

For AChE Inhibition:

-

Polyhydroxy substitutions on both the coumarin and phenyl rings can yield dual AChE and MAO-B inhibitors. For example, 3-(3′,4′-dihydroxyphenyl)-7,8-dihydroxycoumarin shows IC₅₀ values of 3 µM and 27 µM against AChE and MAO-B, respectively.[8][9]

-

The introduction of an aminoalkoxy chain at the C7 position of the coumarin ring can significantly enhance AChE inhibitory potency.[2][9]

-

A dimethylamino group at the 4'-position of the phenyl ring, combined with a piperidinylethoxy chain at the C7 position, resulted in a compound with an excellent AChE inhibition potency (IC₅₀ = 20 nM).[8]

-

Quantitative Data Summary: Neuroprotective Activity

| Compound | Target | IC₅₀ Value | Reference(s) |

| 6-Chloro-3-(3′-methoxyphenyl)coumarin | MAO-B | 1 nM | [2] |

| 3-(4′-Methoxyphenyl)coumarin derivative 19 | MAO-B | 3.0 nM | [2] |

| Derivative 1 (R6-trifluoromethyl) | MAO-B | 56 nM | [5][6][7][14] |

| 3-(4′-(Dimethylamino)phenyl)-7-(2-(piperidin-1-yl)ethoxy)coumarin | AChE | 20 nM | [8] |

| 4'-Benzamide derivative 2 | AChE | 90 nM | [8][9] |

| 7-Aminoalkoxy-3-phenylcoumarin derivative 7 | AChE | 270 nM | [2][9] |

| 3-(3′,4′-Dihydroxyphenyl)-7,8-dihydroxycoumarin | AChE | 3 µM | [8][9] |

Experimental Protocols

This protocol is adapted from commercially available MAO-B inhibitor screening kits.

-

Reagent Preparation:

-

Prepare a stock solution of the test this compound derivative in DMSO.

-

Dilute recombinant human MAO-B enzyme in MAO-B Assay Buffer to the desired concentration.

-

Prepare a detection solution containing the MAO-B substrate (e.g., benzylamine), a fluorescent probe (e.g., Amplex Red), and Horseradish Peroxidase (HRP) in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add MAO-B enzyme solution to each well.

-

Add serial dilutions of the test compound or a reference inhibitor (e.g., Selegiline) to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for 15 minutes at 37°C to allow for enzyme-inhibitor interaction.

-

Initiate the reaction by adding the detection solution to all wells.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 530/590 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

This colorimetric assay is a standard method for measuring AChE activity.

-

Reagent Preparation:

-

Prepare a sodium phosphate buffer (pH 8.0).

-

Dissolve AChE enzyme in the buffer to create a stock solution.

-

Prepare stock solutions of the test compounds and a reference inhibitor (e.g., Donepezil) in a suitable solvent (e.g., methanol) and then dilute with buffer.

-

Prepare solutions of the substrate, acetylthiocholine iodide (ATCI), and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), in the buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 130 µL of phosphate buffer, 10 µL of the test compound solution, and 20 µL of the AChE enzyme solution.

-

Incubate the mixture for 15 minutes at 25°C.

-

Add 20 µL of DTNB solution to each well.

-

Initiate the reaction by adding 20 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration.

-

Determine the percentage of inhibition compared to the control reaction without an inhibitor.

-

Calculate the IC₅₀ value by plotting the percentage inhibition versus the log of the inhibitor concentration.

-

Visualization of Neuroprotective Mechanisms

Caption: 3-Phenylcoumarins may combat Alzheimer's by inhibiting AChE and Aβ aggregation.

Anticancer Activity: A Multi-Pronged Attack on Malignancy

The this compound scaffold has proven to be a fertile ground for the development of potent anticancer agents. These compounds exert their effects through diverse mechanisms, often targeting multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.[4][15]

Mechanism of Action: Inducing Apoptosis and Halting Proliferation

-

Induction of Apoptosis: A primary anticancer mechanism of 3-phenylcoumarins is the induction of programmed cell death (apoptosis). This is achieved by:

-

Caspase Activation: They can increase the activity of key executioner caspases, such as caspase-3 and caspase-9, and initiator caspase-8.[4][16]

-

Modulation of Bcl-2 Family Proteins: They can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to a decrease in the Bcl-2/Bax ratio, which promotes apoptosis.[17]

-

Mitochondrial Pathway: Some derivatives induce apoptosis by reducing the mitochondrial membrane potential, triggering the intrinsic apoptotic pathway.[4][16]

-

-

Inhibition of Proliferation and Cell Cycle Arrest: 3-phenylcoumarins can halt the uncontrolled growth of cancer cells by arresting the cell cycle at various phases, such as the S or G2/M phase.[16][18]

-

Modulation of Signaling Pathways: They can interfere with critical pro-survival signaling cascades. The PI3K/Akt/mTOR pathway , which is often hyperactivated in cancer, is a key target. By inhibiting this pathway, 3-phenylcoumarins can suppress cell proliferation and induce apoptosis.[4][16][17]

-

Generation of Reactive Oxygen Species (ROS): While often acting as antioxidants, at higher concentrations, some coumarins can exhibit pro-oxidant properties, leading to an increase in intracellular ROS. This oxidative stress can trigger apoptotic cell death in cancer cells.[4][19]

Structure-Activity Relationship (SAR) Insights

-

The cytotoxic activity is highly dependent on the substitution pattern of the 3-aryl group and the specific cancer cell line being tested.[15]

-

The presence of 7,8-diacetoxy groups on the coumarin ring can enhance cytotoxic activity.[15]

-

For activity against MCF-7 breast cancer cells, a piperidine ring linked to the coumarin has been shown to be important.[20]

-

The presence of a quinoline ring linked to the phenyl ring was found to be beneficial for activity against MCF-7 cells.[20]

-

Halogen atoms, such as chlorine, on the coumarin scaffold have been associated with increased cytotoxicity against A549 lung cancer cells.[21]

Quantitative Data Summary: Anticancer Activity

| Compound | Cell Line | IC₅₀ Value | Reference(s) |

| 3H-benzo[f]chromen-3-one derivative 4 | MCF-7 (Breast) | 0.83 µM | [20] |

| Compound 15a (Quinoline derivative) | MCF-7 (Breast) | 10.5 µM | [20] |

| Compound 4 | MCF-7 (Breast) | 3.26 µM | [22] |

| Compound 7 | A549 (Lung) | 24.2 µM | [18] |

| Coumarin derivative 9f | A549 (Lung) | 7.1 µM | [21] |

| Compound 4 | HL60 (Leukemia) | 8.09 µM | [22] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[23]

-

Cell Culture and Seeding:

-

Culture a relevant cancer cell line (e.g., MCF-7, A549) in complete medium (e.g., DMEM with 10% FBS).

-

Harvest cells in their exponential growth phase and determine the cell count.

-

Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test this compound compound in the complete culture medium.

-

After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound.

-

Include control wells: "untreated control" (medium only) and "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

-

Incubate the plate for a specified period (e.g., 48 hours).

-

-

MTT Incubation and Formazan Solubilization:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-